(3-Formylphenyl) 4-bromobenzenesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-formylphenyl) 4-bromobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO4S/c14-11-4-6-13(7-5-11)19(16,17)18-12-3-1-2-10(8-12)9-15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAWMAPHILZYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 3 Formylphenyl 4 Bromobenzenesulfonate
Reactivity Profiles of the Formyl Group
The aldehyde functionality in (3-Formylphenyl) 4-bromobenzenesulfonate (B403753) is a primary center for a wide array of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the 4-bromobenzenesulfonate group, which enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Addition and Condensation Reactions
The carbonyl carbon of the formyl group is electrophilic and readily undergoes attack by nucleophiles. chemistrysteps.comrsc.org This initial addition can be followed by a series of steps, leading to a variety of functional group transformations.
Nucleophilic Addition: A fundamental reaction of aldehydes is the nucleophilic addition to the carbonyl group, which proceeds through a tetrahedral intermediate. chemistrysteps.commit.edu A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), cyanide, and amines, can add to the formyl group. For instance, the addition of hydrogen cyanide (HCN) to an aldehyde yields a cyanohydrin. rsc.org
Condensation Reactions: These reactions involve an initial nucleophilic addition followed by a dehydration step.
Knoevenagel Condensation: This reaction occurs between an aldehyde and a compound with an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), catalyzed by a weak base. organic-chemistry.orgbeilstein-journals.org The product is typically an α,β-unsaturated compound. For (3-Formylphenyl) 4-bromobenzenesulfonate, this reaction would lead to the formation of a new carbon-carbon double bond conjugated with the aromatic ring. The reaction of aromatic aldehydes with malononitrile (B47326) is a common example. acs.orglibretexts.orgyoutube.com
Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. chemrxiv.orgyoutube.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). frontiersin.orgmychemblog.com The reaction is highly versatile and allows for the formation of a double bond at the position of the original carbonyl group with high regioselectivity. acs.org The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. chemrxiv.orgfrontiersin.org
Benzoin (B196080) Condensation: This condensation involves the coupling of two aromatic aldehydes in the presence of a nucleophilic catalyst, such as cyanide or an N-heterocyclic carbene (NHC), to form an α-hydroxy ketone, also known as an acyloin. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov While this is typically a self-condensation, mixed benzoin condensations between two different aldehydes are also possible. wikipedia.org
Oxidation and Reduction Pathways of Aldehydes
The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol or even a methyl group.
Oxidation: Aromatic aldehydes can be oxidized to the corresponding carboxylic acids using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid. rsc.orgrsc.org The reaction converts the -CHO group into a -COOH group.
Reduction to Alcohols: The reduction of an aldehyde to a primary alcohol is a common transformation. mdpi.comtcichemicals.com This can be achieved using various reducing agents:
Metal Hydride Reagents: Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for this purpose. rsc.orgmdpi.comtcichemicals.com NaBH4 is a milder reagent and is often preferred for its selectivity. tcichemicals.com
Catalytic Hydrogenation: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) can also effect the reduction of aldehydes to alcohols. mdpi.compressbooks.pub
Reduction to Alkanes (Deoxygenation): The formyl group can be completely reduced to a methyl group (-CH3).
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by reacting the aldehyde with hydrazine (B178648) (H2NNH2), followed by treatment with a strong base at high temperatures. acs.orgyoutube.comlibretexts.org
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. mdpi.com It is suitable for substrates that are stable in strongly acidic conditions.
| Reaction Type | Reagent(s) | Product Functional Group | Reference(s) |
| Oxidation | KMnO4, CrO3 | Carboxylic Acid (-COOH) | rsc.orgrsc.org |
| Reduction to Alcohol | NaBH4, LiAlH4, H2/Catalyst | Primary Alcohol (-CH2OH) | rsc.orgmdpi.comtcichemicals.compressbooks.pub |
| Wolff-Kishner Reduction | H2NNH2, KOH | Alkane (-CH3) | acs.orgyoutube.comlibretexts.org |
| Clemmensen Reduction | Zn(Hg), HCl | Alkane (-CH3) | mdpi.com |
Transformations Involving Carbonyl Activation and Rearrangements
The reactivity of the formyl group can be further exploited in reactions that involve activation of the carbonyl or subsequent rearrangements.
Cannizzaro Reaction: In the absence of α-hydrogens, aromatic aldehydes can undergo a disproportionation reaction in the presence of a strong base. mdpi.comnih.govscribd.comnih.gov One molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylic acid. nih.gov
Rearrangement Reactions: While less common for the formyl group itself, certain reactions can lead to molecular rearrangements. For example, the Baeyer-Villiger oxidation, typically of ketones, can in some cases be applied to aldehydes, leading to carboxylic acids. nih.gov Other aromatic rearrangements like the Fries rearrangement involve phenolic esters, which are structurally related to the target molecule. rug.nlyoutube.com
Transformations Involving the Bromoaryl Moiety
The bromoaryl part of this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. The bromine atom serves as a leaving group in various metal-catalyzed cross-coupling reactions and can be susceptible to nucleophilic aromatic substitution, a reactivity that is enhanced by the electron-withdrawing formyl group.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the construction of complex molecular architectures. nih.gov The bromo-substituent on the sulfonate ring provides an ideal electrophilic partner for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.orgyoutube.comscribd.comresearchgate.net It is a widely used method for the formation of biaryl linkages. The 4-bromobenzenesulfonate moiety is expected to readily participate in Suzuki-Miyaura coupling. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. acs.orgmasterorganicchemistry.com Aryl sulfonates, including tosylates and mesylates, have been successfully employed as coupling partners in similar reactions. rsc.org
Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgbeilstein-journals.orgfrontiersin.orgmychemblog.comrsc.orgrug.nl The bromo-substituted ring of this compound can serve as the aryl halide component. This reaction offers a direct method for the arylation of olefins.
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference(s) |
| Suzuki-Miyaura | Arylboronic acid/ester | Pd catalyst, Base | Biaryl | libretexts.orgyoutube.comscribd.comresearchgate.net |
| Heck | Alkene | Pd catalyst, Base | Substituted Alkene | organic-chemistry.orgbeilstein-journals.orgfrontiersin.orgmychemblog.comrsc.orgrug.nl |
The sulfonate ester group can also participate in cross-coupling reactions, although it is generally less reactive than a bromide. This differential reactivity could potentially allow for selective cross-coupling at the C-Br bond. mdpi.com
Nucleophilic Aromatic Substitution (SNAr) on Activated Bromoarenes
Aromatic rings are generally electron-rich and thus resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups on the ring can activate it towards nucleophilic aromatic substitution (SNAr). chemistrysteps.comorganic-chemistry.orgnih.govnih.gov
In this compound, the bromoaryl moiety is not directly activated by the formyl group, as the formyl group is on the other phenyl ring. However, the sulfonyl group (-SO2-) is strongly electron-withdrawing and will activate the bromo-substituted ring towards SNAr. For an SNAr reaction to occur efficiently, the electron-withdrawing group should ideally be positioned ortho or para to the leaving group (the bromine atom). chemistrysteps.comnih.govnih.gov In the case of the 4-bromobenzenesulfonate group, the sulfonyl group is para to the bromine atom, which strongly activates it for SNAr. A variety of nucleophiles, such as alkoxides, thiolates, and amines, can displace the bromide under these activated conditions.
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. organic-chemistry.org The stability of this intermediate is key to the facility of the reaction.
Radical Reactions of Aryl Bromides
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate an aryl radical. Aryl radicals are highly reactive intermediates that participate in a variety of synthetic transformations. wikipedia.org The generation of the aryl radical from the parent aryl bromide can be initiated through several methods, including the use of tributyltin hydride, silyl (B83357) hydrides, or via electrochemical reduction. wikipedia.org More contemporary methods utilize reagents like Rongalite (sodium hydroxymethanesulfinate) to promote transition-metal-free arylation reactions under mild conditions. acs.org
Once formed, the aryl radical derived from this compound can undergo several key reactions:
Hydrogen-atom abstraction: This is often considered a side reaction where the radical abstracts a hydrogen atom from the solvent or another molecule. wikipedia.org
Halogen transfer: The aryl radical can abstract a halogen atom from another molecule. wikipedia.org
Addition to π systems: Aryl radicals readily add to electron-deficient alkenes in reactions like the Meerwein arylation. wikipedia.org
Biaryl couplings: The radical can couple with another aromatic ring to form a biaryl structure. wikipedia.org
Sandmeyer-type reactions: Aryl radicals are intermediates in Sandmeyer reactions, which involve the conversion of an aryl diazonium salt to an aryl halide. wikipedia.org
Addition to other functional groups: Aryl radicals can also add to iminium ions and sulfur dioxide. wikipedia.org
The selectivity of radical halogenation reactions is an important consideration. Bromination is known to be more selective than chlorination, particularly for weaker C-H bonds, such as benzylic positions. masterorganicchemistry.com While the primary focus for radical generation in this compound is the C-Br bond, the presence of the formyl group introduces a benzylic-like position that could also be susceptible to radical abstraction under certain conditions.
Reactivity of the Sulfonate Ester Linkage
The sulfonate ester group in this compound is a versatile functional group that can act as a leaving group and participate in various catalytic processes.
The sulfonate group is an excellent leaving group because its negative charge is well-stabilized by resonance across the three oxygen atoms. periodicchemistry.com This makes the sulfonate ester a reactive site for nucleophilic substitution and elimination reactions. The S-O bond of aryl sulfonate esters can be cleaved under specific conditions, such as light-induced reactions, to generate sulfonyl radicals, which can then be used in further transformations like the sulfonylation of vinylarenes. rsc.org
The stability of the sulfonate ester to cleavage can be influenced by the nature of the substituents. nih.gov While many sulfonate esters are stable to moderately acidic conditions, they can be cleaved by hot, strong acids or by nucleophiles at elevated temperatures. nih.gov The regioselective cleavage of either the C-O or S-O bond in aryl sulfonate esters allows for the targeted synthesis of different products, such as N-arylamines or arylsulfonamides. eurjchem.com By converting an alcohol (in this case, the phenolic hydroxyl group of 3-hydroxybenzaldehyde (B18108) during synthesis) into a sulfonate ester, its reactivity is enhanced, becoming similar to that of an alkyl halide. periodicchemistry.com
Sulfonate esters can undergo transesterification, which is the exchange of the alkoxy group with another alcohol. This reaction can be catalyzed by either acids or bases. wikipedia.org In a basic medium, the reaction proceeds through a nucleophilic addition-elimination mechanism at the sulfur atom. masterorganicchemistry.com Acid catalysis involves protonation of one of the sulfonyl oxygens, making the sulfur atom more electrophilic. wikipedia.org The equilibrium of the reaction can be shifted by using the incoming alcohol as the solvent. masterorganicchemistry.com
Hydrolysis of sulfonate esters is a competing reaction, particularly in aqueous environments. The mechanism of alkaline hydrolysis of aryl benzenesulfonates has been a subject of study, with evidence suggesting a two-step mechanism involving a pentavalent intermediate for substrates with poor leaving groups. nih.govnih.gov This is in contrast to the previously held belief that these reactions always proceed through a concerted mechanism. nih.gov For other sulfonate esters, particularly aliphatic ones, hydrolysis can proceed through a BAL1-E1 mechanism. oup.com Kinetic studies have been crucial in elucidating these mechanistic pathways. acs.orgenovatia.com
Aryl sulfonates, including bromobenzenesulfonates, are valuable electrophilic partners in transition metal-catalyzed cross-coupling reactions. mdpi.comacs.org They serve as alternatives to aryl halides and triflates in reactions like the Suzuki, Sonogashira, and Heck couplings. rsc.org The sulfonate group can be activated by various transition metal catalysts, most commonly palladium complexes. acs.orgrsc.org
Iron-catalyzed cross-coupling reactions have also been developed, offering a more environmentally benign alternative. mdpi.com In these reactions, the aryl sulfonate ester can be coupled with Grignard reagents to form new carbon-carbon bonds. mdpi.com A key advantage is the ability to achieve selective activation of one functional group in the presence of others. For instance, it is possible to perform a cross-coupling reaction at the aryl bromide site while leaving the sulfonate ester intact, or vice-versa, depending on the reaction conditions and catalyst system. Aryl fluorosulfates, a related class of compounds, have also shown great promise in a wide array of cross-coupling reactions. rsc.org
Multi-Component Reactions Incorporating this compound
The formyl group of this compound allows the molecule to participate in multi-component reactions (MCRs). MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a complex product. rsc.org The benzaldehyde (B42025) moiety is a common component in many MCRs, such as the Biginelli and Hantzsch reactions, as well as in the synthesis of various heterocyclic systems. nih.gov
For example, a three-component reaction of a benzaldehyde derivative, an active methylene compound like malononitrile, and a C-H acid can lead to the formation of highly substituted pyran derivatives. researchgate.net Similarly, benzaldehydes can react with amines and 4-hydroxycoumarin (B602359) in a one-pot synthesis of α-benzyl amino coumarin (B35378) derivatives. researchgate.net Another example involves the reaction of a benzaldehyde, an aniline, and a source of a carbonyl group (generated in situ from a difluoro- or dibromomethyl precursor) to produce α-aminoamides. nih.gov The specific conditions and catalysts employed in these MCRs would determine the final product structure. The presence of the bromobenzenesulfonate group on the benzaldehyde ring could influence the reactivity and potentially be carried through the reaction sequence to be used in subsequent transformations.
Kinetic and Thermodynamic Studies of Key Chemical Transformations
Kinetic and thermodynamic studies provide quantitative insights into the reactivity of this compound. Detailed kinetic studies on the formation and solvolysis of sulfonate esters have been conducted. acs.orgenovatia.com These studies have shown that the formation of sulfonate esters is highly dependent on the concentrations of the sulfonic acid and the alcohol, and requires conditions with low water content. acs.org
The hydrolysis of sulfonate esters has also been the subject of kinetic investigations. The observation of a break in a Brønsted correlation for the alkaline hydrolysis of aryl benzenesulfonates provided evidence for a change in mechanism from a concerted to a stepwise process. nih.gov The β(leaving group) values change significantly depending on the pKa of the leaving group, indicating a change in the transition state structure. nih.gov Computational studies have also been employed to model the hydrolysis reaction and to support or challenge mechanistic proposals derived from experimental data. semanticscholar.orgacs.org The synthesis of water-soluble esters containing sulfonic groups and the kinetics of their hydrolysis have been investigated for applications such as thermosensitive tracers in geothermal reservoirs. mdpi.com These studies provide a framework for understanding and predicting the stability and reactivity of the sulfonate ester linkage in this compound under various conditions.
Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation of 3 Formylphenyl 4 Bromobenzenesulfonate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (3-Formylphenyl) 4-bromobenzenesulfonate (B403753) in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed map of the electronic environments and conformational preferences can be constructed.
Detailed Research Findings:
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature for the compound. The formyl proton (-CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appears as a singlet in the δ 9.9-10.1 ppm region. The aromatic protons of the two distinct phenyl rings resonate between δ 7.0 and 8.5 ppm. The protons on the formyl-substituted ring exhibit complex splitting patterns due to their ortho, meta, and para relationships with the formyl and sulfonate ester groups. The protons on the 4-bromobenzenesulfonate ring typically appear as two distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene (B151609) ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data. The carbonyl carbon of the formyl group is readily identified by its characteristic downfield shift, typically in the range of δ 190-192 ppm. rsc.org The aromatic carbons resonate between δ 115 and 155 ppm. The carbon atoms directly bonded to the bromine and the sulfonate group show distinct chemical shifts influenced by the electronegativity and electronic effects of these substituents.
Conformational Analysis: While simple ¹H NMR spectra are often temperature-independent for flexible molecules like sulfonate esters due to rapid conformational exchange, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into the time-averaged spatial proximity of protons. nih.gov For sulfonate esters, NOE studies can help determine the preferred orientation of the two aromatic rings relative to each other, such as whether they adopt a "hairpin" (stacked) or an extended "stepped" conformation. nih.gov These conformations are influenced by a balance of intramolecular π-stacking and van der Waals attractions. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (3-Formylphenyl) 4-bromobenzenesulfonate Predicted values are based on established chemical shift ranges for similar functional groups and substitution patterns.
| Atom | Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| H-C=O | Aldehyde Proton | 9.9 – 10.1 | Singlet, highly deshielded. |
| Ar-H | Aromatic Protons | 7.2 – 8.2 | Complex multiplets for the formylphenyl ring; two doublets for the bromophenyl ring. |
| C=O | Aldehyde Carbon | 190 – 192 | Characteristic downfield shift. rsc.org |
| Ar-C | Aromatic Carbons | 115 – 155 | Chemical shifts depend on the specific electronic environment and substituent effects. |
| Ar-C-Br | Bromine-bearing Carbon | ~128 – 132 | Shift influenced by the heavy atom effect and electronegativity of bromine. |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice.
Detailed Research Findings: Analysis of related aryl benzenesulfonate (B1194179) structures reveals key architectural features that are directly applicable to this compound. nih.govresearchgate.net
Bond Parameters: The S=O bond lengths are typically around 1.43 Å, while the S-O ester bond is longer, approximately 1.58-1.62 Å. The C-S bond length in the bromobenzenesulfonate moiety is typically around 1.75 Å. wikipedia.org These values confirm the double and single bond character within the sulfonate group.
Crystal Packing: The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, these can include C-H···O hydrogen bonds involving the formyl and sulfonate oxygen atoms, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. The presence of the bulky bromine atom also influences the packing efficiency.
Table 2: Typical Crystallographic Parameters for Aryl Benzenesulfonate Derivatives Data is generalized from studies on similar compounds. nih.govresearchgate.netwikipedia.org
| Parameter | Typical Value | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| S=O Bond Length | 1.42 - 1.44 Å | Consistent with significant double bond character. |
| S-O (Ester) Bond Length | 1.58 - 1.62 Å | Single bond character, a point of flexibility. |
| C-S Bond Length | 1.74 - 1.76 Å | Connects the sulfonate group to the phenyl ring. wikipedia.org |
| C-O-S Bond Angle | 118 - 122° | Defines the angle at the ester oxygen linkage. |
Mass Spectrometry for Reaction Monitoring and Intermediate Identification
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. Furthermore, its fragmentation patterns under ionization provide valuable structural information, and its high sensitivity allows for real-time reaction monitoring. purdue.edu
Detailed Research Findings:
Molecular Ion and Isotopic Pattern: In the mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ will be observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (C₁₃H₉BrO₄S). A highly characteristic feature will be the isotopic pattern caused by the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, which is a definitive indicator of a monobrominated compound.
Fragmentation Pathways: The fragmentation of aryl sulfonate esters is well-characterized. Common fragmentation pathways for this compound would include:
Loss of the Bromophenyl Radical: Cleavage of the C-S bond, leading to a [M - C₆H₄Br]⁺ fragment.
Loss of Sulfur Dioxide: A characteristic rearrangement reaction for sulfonamides and sulfonates involves the elimination of SO₂ (64 Da). aaqr.orgnih.gov
Cleavage of the Ester Bond: Fission at the S-O or C-O bond of the ester linkage, leading to ions corresponding to the 3-formylphenoxide anion or the 4-bromobenzenesulfonyl cation, depending on the ionization mode.
Loss of CO: Fragmentation of the formyl group can result in the loss of a neutral CO molecule (28 Da). aaqr.org
Reaction Monitoring: MS is highly effective for monitoring the synthesis of the title compound from 3-hydroxybenzaldehyde (B18108) and 4-bromobenzenesulfonyl chloride. enovatia.com By continuously analyzing aliquots from the reaction mixture using techniques like nano-electrospray ionization (nanoESI-MS), one can track the consumption of reactants and the formation of the product in real-time, allowing for precise optimization of reaction conditions such as time, temperature, and catalyst loading. purdue.edupurdue.edu
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (for ⁷⁹Br) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 340 | [C₁₃H₉⁷⁹BrO₄S]⁺ | Molecular Ion [M]⁺ |
| 221 | [C₇H₅O₂S]⁺ | [M - C₆H₄Br]⁺ |
| 185 | [C₆H₄⁷⁹BrO₂S]⁺ | [4-bromobenzenesulfonyl]⁺ |
| 121 | [C₇H₅O₂]⁺ | [3-formylphenoxy]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within this compound. These methods probe the vibrational modes of molecules, providing a characteristic "fingerprint."
Detailed Research Findings: The IR and Raman spectra of this compound are dominated by absorptions corresponding to its key functional groups.
Sulfonate Group (SO₃): This group gives rise to very strong and characteristic absorption bands in the IR spectrum. The asymmetric S=O stretching vibration (νas(S=O)) appears as a strong band in the 1350-1390 cm⁻¹ region. The symmetric S=O stretching vibration (νs(S=O)) is found in the 1160-1200 cm⁻¹ range. researchgate.net These bands are often intense in both IR and Raman spectra.
Formyl Group (CHO): The aldehyde is identified by two key vibrations. The C=O stretching (ν(C=O)) mode produces a strong, sharp absorption band in the IR spectrum, typically between 1690-1715 cm⁻¹ for aromatic aldehydes. The C-H stretch of the aldehyde proton (ν(C-H)) often appears as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.
Aromatic Rings: The C=C stretching vibrations within the two phenyl rings are observed in the region of 1450-1600 cm⁻¹. The aromatic C-H stretching vibrations (ν(C-H)) appear as sharp bands above 3000 cm⁻¹. Out-of-plane C-H bending vibrations (γ(C-H)) below 900 cm⁻¹ are diagnostic of the substitution patterns on the rings (meta-disubstitution and para-disubstitution).
Ester Linkage: The C-O and S-O stretching vibrations of the ester group (Ar-O-S) are found in the fingerprint region, typically between 1000-1100 cm⁻¹ and 800-950 cm⁻¹, respectively.
Table 4: Characteristic Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Intensity (IR) |
|---|---|---|---|
| > 3000 | C-H Stretch | Aromatic | Medium to Weak |
| 2850 - 2700 | C-H Stretch | Aldehyde | Weak (often two bands) |
| 1715 - 1690 | C=O Stretch | Aldehyde | Strong |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |
| 1390 - 1350 | Asymmetric S=O Stretch | Sulfonate Ester | Very Strong |
| 1200 - 1160 | Symmetric S=O Stretch | Sulfonate Ester | Very Strong |
Spectrophotometric Methods for Quantitative Functional Group Analysis in Complex Mixtures
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of aromatic compounds and specific functional groups like aldehydes in complex mixtures. aai.solutionsnih.gov The technique relies on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is directly proportional to the concentration of the analyte (Beer-Lambert law). calpoly.edu
Detailed Research Findings:
Analysis of Aromatic Content: this compound contains two chromophoric aromatic rings. These rings give rise to strong π → π* electronic transitions, typically resulting in intense absorption bands in the UV region between 200-300 nm. up.ac.za This intrinsic absorbance can be used to determine the total concentration of the compound in a solution by measuring the absorbance at a specific wavelength (λmax) and using a calibration curve prepared with pure standards.
Quantitative Aldehyde Analysis: The formyl group can be specifically quantified, even in the presence of other aromatic compounds, through derivatization reactions that produce a highly colored product. A common method involves reacting the sample with 2,4-dinitrophenylhydrazine (B122626) (DNPH) under acidic conditions. researchgate.nettandfonline.com The aldehyde reacts to form a 2,4-dinitrophenylhydrazone, which is a brightly colored compound (yellow to red) with a strong absorbance in the visible region (typically 360-490 nm, depending on the specific structure and pH). nih.govresearchgate.net The intensity of the color is proportional to the initial aldehyde concentration, allowing for sensitive and selective quantification.
Quantitative Sulfonate Analysis: The concentration of sulfonate groups can also be determined spectrophotometrically. One method involves the formation of a colored ion-pair complex with a cationic dye, such as methylene (B1212753) blue or pinacyanol chloride, in an aqueous solution. google.com The formation of this complex alters the absorption spectrum of the dye, and the change in absorbance at a specific wavelength can be correlated to the concentration of the sulfonate. The pH of the solution is a critical parameter in this analysis to ensure selectivity over other acidic groups like carboxylic acids. google.com
Table 5: Principles of Spectrophotometric Methods for Functional Group Quantification
| Target Group | Method Principle | Reagent(s) | Detection Wavelength (nm) | Key Advantage |
|---|---|---|---|---|
| Aromatic System | Direct UV Absorbance | None (direct measurement) | ~260 - 280 | Simple, rapid for pure or simple mixtures. aai.solutions |
| Formyl (Aldehyde) | Colorimetric Derivatization | 2,4-Dinitrophenylhydrazine (DNPH) | ~360 - 490 | High selectivity and sensitivity for the carbonyl group. nih.govresearchgate.net |
Theoretical and Computational Chemistry Studies of 3 Formylphenyl 4 Bromobenzenesulfonate Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to predicting the electronic structure and reactivity of molecules. nih.gov These methods have become popular due to their accuracy and efficiency in investigating structure-activity relationships. nih.gov For systems related to (3-Formylphenyl) 4-bromobenzenesulfonate (B403753), DFT calculations, often using functionals like B3LYP with a 6-31G(d,p) basis set, are employed to determine optimized geometries corresponding to energy minima. nih.gov
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting the kinetic stability of a molecule; a larger gap generally implies lower reactivity. nih.gov
Another valuable tool derived from quantum calculations is the Molecular Electrostatic Potential (MEP) map. MEP maps visualize the electron density around the molecule, identifying regions prone to electrophilic and nucleophilic attack. nih.gov Red-colored regions indicate negative electrostatic potential (electron-rich) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are the preferred sites for nucleophilic attack. nih.gov For (3-Formylphenyl) 4-bromobenzenesulfonate, the oxygen atoms of the sulfonate and formyl groups would be expected to be electron-rich (red), while the sulfur atom and the hydrogen of the formyl group would be electron-poor (blue).
Table 1: Hypothetical DFT-Calculated Electronic Properties for an Aryl Sulfonate System This table illustrates typical parameters obtained from DFT calculations for a related aryl sulfonate system, providing a predictive framework for this compound.
| Parameter | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Kinetic stability, chemical reactivity |
| Dipole Moment | 3.5 D | Molecular polarity, intermolecular interactions |
Elucidation of Reaction Pathways and Transition States via Computational Modeling
Computational modeling is crucial for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient structures like transition states. The hydrolysis of sulfonate esters, a key reaction class for this compound, has been a subject of considerable study, with arguments made for both stepwise addition-elimination mechanisms and concerted pathways. acs.orgnih.govox.ac.uk
In a stepwise mechanism, the reaction proceeds through a stable pentacoordinate intermediate, whereas in a concerted mechanism, bond-making and bond-breaking occur simultaneously through a single transition state. nih.gov Computational studies, often using dispersion-corrected functionals like M06-2X, can distinguish between these pathways by locating all stationary points (reactants, intermediates, transition states, and products) on the potential energy surface. nih.gov The nature of a located transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that the transition state correctly connects the reactant and product states. nih.gov
For the alkaline hydrolysis of related aryl benzenesulfonates, detailed computational studies have found no evidence for a thermodynamically stable pentacoordinate intermediate, suggesting a concerted pathway that proceeds via an early transition state with minimal bond cleavage to the leaving group. acs.orgox.ac.uk The geometry of the transition state, particularly the bond lengths between the sulfur atom, the incoming nucleophile, and the leaving group, provides significant insight into the mechanism. nih.gov
Table 2: Comparison of Calculated S–O Bond Distances (in Å) at the Reactant and Transition States for a Model Benzenesulfonate (B1194179) Hydrolysis Reaction Based on data from related systems, this table demonstrates how bond lengths change upon moving from the reactant state (RS) to the transition state (TS), a key indicator of the reaction mechanism. nih.gov
| Bond | Distance at RS (Å) | Distance at TS (Å) | Δ (TS - RS) (Å) |
| S–O (nucleophile) | 3.105 | 2.150 | -0.955 |
| S–O (leaving group) | 1.662 | 1.785 | +0.123 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and non-covalent interactions. For a molecule like this compound, which possesses several rotatable bonds (e.g., C-O, O-S, S-C), MD simulations can explore the potential energy landscape to identify low-energy conformations.
MD simulations are also used to model intermolecular interactions, such as those with solvent molecules. In polar solvents, interactions like hydrogen bonding can significantly influence the solubility, stability, and reactivity of the sulfonate ester. nih.gov These simulations can quantify the strength and lifetime of such interactions, providing a more complete picture of the compound's behavior in a condensed phase.
Table 3: Illustrative Conformational Analysis of the C-O-S-C Dihedral Angle in a Model Aryl Benzenesulfonate This hypothetical data illustrates how computational methods can determine the relative energies of different conformers (rotamers) of a sulfonate ester.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 5.2 | Eclipsed (High Energy) |
| 60 | 0.8 | Gauche |
| 120 | 2.5 | Eclipsed |
| 180 | 0.0 | Anti (Low Energy) |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These theoretical predictions serve as a powerful complement to experimental data, aiding in structure elucidation and spectral assignment.
DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. While the raw calculated values may differ from experimental results, a strong linear correlation is often observed, allowing for reliable prediction after applying a scaling factor. Similarly, the calculation of vibrational frequencies can help assign the peaks in an experimental IR spectrum. For the target compound, characteristic vibrational modes would include the S=O symmetric and asymmetric stretches, the C=O stretch of the formyl group, and various C-H and C-C aromatic vibrations.
In the study of related aryl sulfonate complexes, computational methods have been used to investigate UV-Vis absorption properties, showing how electronic transitions are influenced by the molecular structure and solvent environment. nih.gov The correlation between predicted and experimental spectra is a key validation of the computational model's accuracy.
Table 4: Hypothetical Comparison of Experimental and Calculated IR Frequencies (cm⁻¹) for this compound This table illustrates the typical correlation between calculated and experimental spectroscopic data, a common practice for validating computational models.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| C=O Stretch | 1705 | 1720 | Formyl group |
| S=O Asymmetric Stretch | 1375 | 1390 | Sulfonate group |
| S=O Symmetric Stretch | 1180 | 1195 | Sulfonate group |
| C-O Stretch | 1150 | 1160 | Ester linkage |
Quantitative Structure-Reactivity Relationship (QSRR) Studies in Related Sulfonate Systems
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical or machine-learning-based approaches that correlate the chemical structure of compounds with their reactivity or other properties. nih.govnih.gov These models represent the chemical structure using numerical values called molecular descriptors and build a mathematical equation to predict a property of interest. nih.gov
While a specific QSRR study for this compound is not documented, numerous studies on related sulfonate and benzene (B151609) derivative systems demonstrate the utility of this approach. nih.govnih.gov For instance, QSRR models have been developed to predict the chromatographic retention behavior of sulfonamides and the acute aquatic toxicity of linear alkylbenzene sulfonates (LAS). nih.govnih.gov
These models typically use descriptors that encode information about a molecule's hydrophobicity (e.g., logP), electronic properties (e.g., partial charges, dipole moment), and topology (e.g., molecular connectivity indices). nih.gov A typical QSRR model for reactivity might take the form of a linear equation, where the reactivity is a function of a weighted sum of selected descriptors. The quality of these models is assessed by statistical parameters like the coefficient of determination (R²). nih.gov Such models can be powerful tools for predicting the reactivity of new or untested compounds within a specific chemical class. chemrxiv.org
Table 5: Example of a Hypothetical QSRR Model for Sulfonate Ester Reactivity This table outlines the structure of a potential QSRR model for predicting the reactivity (e.g., hydrolysis rate constant, log k) of a series of substituted benzenesulfonates.
| Component | Description |
| Model Equation | log k = 0.52 * (σ) + 0.15 * (logP) - 0.08 * (LUMO) + 1.2 |
| Descriptors Used | σ : Hammett constant (electronic effect of substituent) logP : Partition coefficient (hydrophobicity) LUMO : Energy of the Lowest Unoccupied Molecular Orbital (electrophilicity) |
| Statistical Validity | R² : 0.95 p-value : < 0.001 |
| Interpretation | The model suggests that reactivity is increased by electron-withdrawing substituents (positive coefficient for σ) and increased hydrophobicity, while being decreased by a lower-energy LUMO. |
3 Formylphenyl 4 Bromobenzenesulfonate As a Synthon in Complex Organic Molecule Synthesis
Applications as an Electrophilic Building Block
The electrophilic nature of the formyl group in (3-Formylphenyl) 4-bromobenzenesulfonate (B403753) makes it a prime candidate for reactions with various nucleophiles. This reactivity is fundamental to its application as a building block in the synthesis of more elaborate molecules. A notable example is its use in the synthesis of Schiff bases. For instance, the reaction of (3-Formylphenyl) 4-bromobenzenesulfonate with 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one in anhydrous ethanol leads to the formation of the Schiff base, (E)-3-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)iminomethyl]phenyl 4-bromobenzenesulfonate. This reaction proceeds with high efficiency, demonstrating the utility of the formyl group in constructing larger, functionalized molecules.
Furthermore, this compound serves as a key intermediate in the synthesis of potentially bioactive molecules. It is utilized in the preparation of aryl sulfonate ester conjugated 5-arylidene-thiazolidine-2,4-diones, which are investigated for their anti-hyperglycemic properties. In this context, the aldehyde functionality provides a reactive handle for the Knoevenagel condensation with the active methylene (B1212753) group of the thiazolidine-2,4-dione ring, a critical step in the assembly of the final therapeutic candidates.
Role in Multi-Step Convergent Syntheses of Advanced Molecular Scaffolds
While direct examples showcasing this specific compound in complex convergent syntheses are not extensively documented in readily available literature, the strategic positioning of its reactive groups lends itself to this approach. For instance, a synthetic strategy could involve the initial elaboration of the bromobenzenesulfonate group through cross-coupling reactions, while the formyl group is protected. Simultaneously, another complex fragment could be synthesized independently. The final step would then involve the deprotection of the formyl group and its reaction with a suitable functional group on the second fragment to assemble the final advanced molecular scaffold. This approach is conceptually applied in the synthesis of complex natural products and other intricate organic molecules where building blocks with orthogonal reactivity are essential. The "3-formylphenyl" moiety itself is a recognized building block in convergent strategies for molecules such as potential glycosyltransferase inhibitors and inhibitors of neglected tropical diseases.
Development of Diverse Carbon Frameworks Utilizing the Compound's Reactivity
The development of novel and diverse carbon frameworks is a central theme in organic chemistry. This compound provides two distinct points of reactivity that can be exploited for the construction of varied carbon skeletons.
The formyl group can participate in a plethora of carbon-carbon bond-forming reactions. These include, but are not limited to:
Wittig and Horner-Wadsworth-Emmons reactions: To introduce alkenyl moieties.
Aldol (B89426) and related condensation reactions: To form α,β-unsaturated carbonyl systems and extend the carbon chain.
Grignard and organolithium additions: To generate secondary alcohols which can be further transformed.
Reductive amination: To introduce substituted aminomethyl groups.
On the other hand, the 4-bromobenzenesulfonate group offers a handle for transition metal-catalyzed cross-coupling reactions. The aryl bromide component is particularly amenable to reactions such as:
Suzuki-Miyaura coupling: For the formation of biaryl structures.
Sonogashira coupling: To introduce alkyne functionalities.
Heck and Stille couplings: For the installation of various carbon-based substituents.
Buchwald-Hartwig amination: For the formation of carbon-nitrogen bonds.
By strategically combining these transformations, chemists can utilize this compound as a linchpin to construct a wide array of complex and diverse carbon frameworks, from linear conjugated systems to intricate three-dimensional architectures.
Utility in the Preparation of Precursors for Materials Chemistry Applications
The unique electronic and structural features of molecules derived from this compound make it a valuable precursor in the field of materials chemistry. The combination of an electron-withdrawing sulfonate ester and a conjugating formylphenyl group can be leveraged to synthesize molecules with interesting photophysical and electronic properties.
For example, the formyl group can be used to synthesize extended π-conjugated systems through reactions like the Knoevenagel or Wittig reactions. Such conjugated molecules are the cornerstone of organic electronic materials, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the bromo-substituent on the benzenesulfonate (B1194179) ring provides a site for further functionalization, allowing for the fine-tuning of the material's electronic properties, solubility, and solid-state packing.
Future Directions and Emerging Research Avenues for 3 Formylphenyl 4 Bromobenzenesulfonate Research
Development of Asymmetric Transformations Involving the Formyl Moiety
The formyl group is a cornerstone of organic synthesis, and its asymmetric transformation is crucial for producing optically active molecules, which are vital in medicinal chemistry and materials science. youtube.com For (3-Formylphenyl) 4-bromobenzenesulfonate (B403753), the development of stereoselective reactions targeting the aldehyde is a primary research goal.
Future work could focus on asymmetric nucleophilic additions to the formyl group. This involves using chiral catalysts or reagents to produce a single enantiomer of a desired product. youtube.com For instance, the asymmetric allylboration of the aldehyde using chiral phosphoric acids could yield optically active homoallylic alcohols. nih.gov These chiral alcohols are valuable intermediates for synthesizing complex molecules, including 1-aryl-1,3-diols which are key structural motifs in several pharmaceutical drugs. nih.gov Research in this area would involve screening various chiral catalysts and optimizing reaction conditions to achieve high enantioselectivity. The ultimate aim is to perform these transformations without relying on optically active precursors, a process known as asymmetric induction. youtube.com
Exploration of Novel Catalytic Applications in its Synthesis and Derivatization
The synthesis and subsequent modification of (3-Formylphenyl) 4-bromobenzenesulfonate can be significantly advanced through novel catalytic methods. Traditional synthesis of aryl sulfonate esters often involves reacting a phenol (B47542) with a sulfonyl chloride, which can have limitations such as harsh conditions and side reactions. rsc.org
Emerging research could explore transition-metal-free catalytic systems. For example, iodobenzene (B50100) has been used to catalyze the synthesis of aryl sulfonate esters via a remote radical C–O cross-coupling, offering a milder and more efficient alternative. rsc.org Furthermore, palladium-catalyzed methods, traditionally used for C-C bond formation, have been adapted for preparing arylsulfonyl chlorides and related compounds from arylboronic acids, demonstrating significant functional group tolerance. nih.gov The 4-bromophenyl moiety of the molecule is an ideal handle for derivatization through well-established catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling. N-heterocyclic carbene (NHC)–palladium catalysts have shown high efficiency in coupling aryl sulfonates with arylboronic acids. researchgate.net
Table 1: Comparison of Catalytic Methods for Aryl Sulfonate Synthesis and Derivatization
| Catalytic Method | Reaction Type | Catalyst/Reagent | Key Advantages | Potential Application for this compound |
|---|---|---|---|---|
| Iodobenzene Catalysis | C-O Cross-Coupling | PhI / CH₃CO₃H | Metal-free, mild conditions, high yields. rsc.org | Direct synthesis from 3-hydroxybenzaldehyde (B18108) and 4-bromobenzenesulfonic acid. |
| Palladium Catalysis | Chlorosulfonylation | Pd Catalyst / Na₂CO₃ | High functional group tolerance. nih.gov | Synthesis of the 4-bromobenzenesulfonyl chloride precursor. |
| NHC-Palladium Catalysis | Suzuki Coupling | Pd(NHC)(cinnamyl)Cl | Efficient coupling of less reactive aryl sulfonates. researchgate.net | Derivatization of the 4-bromophenyl ring. |
Integration into Flow Chemistry Methodologies for Scalable Synthesis
The transition from laboratory-scale batch reactions to industrial-scale production requires methodologies that are safe, efficient, and scalable. Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents safely. nih.govalmacgroup.com
The synthesis of this compound involves multiple steps that could be integrated into a "telescoped" flow process. For instance, the esterification of 3-hydroxybenzaldehyde with 4-bromobenzenesulfonyl chloride could be performed in a flow reactor, followed immediately by an in-line purification or a subsequent reaction without isolating the intermediate. nih.gov Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates. nih.govwiley-vch.de The synthesis of substituted benzaldehydes and related aldol (B89426) reactions have been successfully implemented in flow systems, achieving higher yields and selectivity compared to batch methods. beilstein-journals.org
Future research will focus on designing and optimizing a multi-step continuous flow synthesis of the title compound and its derivatives, potentially incorporating photochemical or electrochemical steps for novel transformations. acs.orgnih.gov
Table 2: Advantages of Flow Chemistry vs. Batch Processing for Synthesis
| Feature | Batch Processing | Flow Chemistry | Relevance to this compound Synthesis |
|---|---|---|---|
| Heat Transfer | Limited by vessel surface area; risk of thermal runaways. | High surface-to-volume ratio; excellent temperature control. almacgroup.com | Safely manage exothermic esterification and coupling reactions. |
| Mass Transfer | Dependent on stirring efficiency; poor for multiphasic reactions. | Efficient micromixing; ideal for gas-liquid or liquid-liquid reactions. almacgroup.com | Improve consistency and yield in coupling reactions. |
| Scalability | Difficult; often requires re-optimization ("scaling up"). | Straightforward; achieved by running longer or using parallel reactors ("numbering up"). almacgroup.com | Enable efficient production of larger quantities for further research. |
| Safety | Large volumes of hazardous materials present at once. | Small reactor volume minimizes risk; unstable intermediates can be generated and used in situ. nih.gov | Safer handling of reagents like sulfonyl chlorides and organometallics. |
| Process Control | Parameters can vary throughout the vessel. | Precise control over residence time, temperature, and pressure. almacgroup.com | Fine-tune reaction conditions to minimize byproducts and maximize yield. |
Computational Design of Derivatives with Tuned Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and guiding synthetic efforts. mdpi.com By modeling this compound and its potential derivatives, researchers can gain insights into their electronic structure, stability, and reactivity.
Computational studies can be employed to:
Predict Reactivity: Calculate the partial charges on the formyl carbon and the susceptibility of the C-Br and S-O bonds to cleavage. This can help predict the outcomes of nucleophilic additions or cross-coupling reactions.
Analyze Spectroscopic Data: Correlate computed vibrational frequencies with experimental IR spectra to confirm structural assignments. mdpi.com
Design Novel Catalysts: Model the transition states of catalyzed reactions to understand the factors controlling selectivity and to design more efficient catalysts.
Future research will involve a synergistic approach, where computational predictions guide the synthesis of new derivatives with tailored properties, which are then experimentally validated. This iterative cycle of design, synthesis, and testing can accelerate the discovery of molecules with desired functions.
Table 3: Potential Computational Studies on this compound
| Computational Method | Parameter to Investigate | Potential Insight |
|---|---|---|
| DFT (B3LYP/6-311++G(d,p)) | Molecular geometry and vibrational frequencies | Confirm experimental structure and aid in spectroscopic analysis. mdpi.com |
| Natural Bond Orbital (NBO) Analysis | Atomic charges and orbital interactions | Quantify the electrophilicity of the formyl carbon and reactivity of other sites. |
| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO energy gap | Predict electronic properties and kinetic stability. |
Discovery of Unexplored Reactivity Patterns and Chemical Transformations
The bifunctional nature of this compound opens the door to discovering novel chemical reactions that go beyond the independent transformation of its two main functional groups. Research could focus on tandem or cascade reactions where an initial transformation at one site triggers a subsequent reaction at the other.
Potential areas for exploration include:
Photocatalysis: The use of visible light to generate radical intermediates could unlock new pathways. For example, photocatalytic activation could facilitate novel couplings at the C-Br bond or transformations involving the sulfonate group. rsc.org
Directed Metalation: Using the formyl group or the sulfonate to direct ortho-lithiation could allow for the selective functionalization of the aromatic rings at positions that are otherwise difficult to access. liberty.edu
Multicomponent Reactions: Designing one-pot reactions where the aldehyde, the aryl bromide, and additional reagents combine to form complex molecular scaffolds in a single, highly efficient step.
Sulfonate as a Leaving Group: While often stable, the arylsulfonate group can act as a leaving group in certain cross-coupling reactions, providing an alternative to the C-Br bond for derivatization. researchgate.net
The discovery of such unexplored reactivity would not only expand the synthetic utility of this compound but also contribute new fundamental knowledge to the field of organic chemistry.
Q & A
Q. What are the common synthetic routes for preparing (3-Formylphenyl) 4-bromobenzenesulfonate, and what methodological considerations are critical for reproducibility?
Answer: The compound is typically synthesized via nucleophilic substitution or esterification reactions. A validated protocol involves reacting 4-bromobenzenesulfonyl chloride with 3-hydroxybenzaldehyde derivatives under anhydrous conditions. Key methodological considerations include:
- Solvent selection : Anhydrous ethanol or acetonitrile is preferred to minimize hydrolysis .
- Reagent stoichiometry : A 1:1 molar ratio of sulfonyl chloride to phenolic hydroxyl group ensures minimal side products .
- Temperature control : Reactions are conducted at 350 K under nitrogen to prevent oxidation of the formyl group .
Post-synthesis, purification via recrystallization (e.g., using acetonitrile) and characterization via -NMR and FTIR are essential to confirm ester bond formation.
Q. How can researchers characterize the crystal structure of this compound, and what tools are recommended for data analysis?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Methodological steps include:
- Crystallization : Slow evaporation of acetonitrile solutions yields diffraction-quality crystals .
- Data collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) refines hydrogen bonding networks and torsional angles .
Key parameters to report: - Dihedral angles between aromatic rings (e.g., 24.55°–59.65° between sulfonate and phenyl groups) .
- Hydrogen bonding motifs (e.g., intramolecular C–H⋯O interactions stabilizing conformation) .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data for this compound derivatives under varying reaction conditions?
Answer: Discrepancies in reactivity (e.g., unexpected byproducts or low yields) often arise from:
- Steric hindrance : The 3-formyl group may impede nucleophilic attack; substituent positioning should be optimized via computational modeling (e.g., DFT) .
- Solvent polarity effects : Polar aprotic solvents (e.g., DMF) enhance sulfonate group activation but may destabilize intermediates. Solvent screening via Design of Experiments (DoE) is recommended .
- pH sensitivity : Acidic conditions can protonate the formyl group, altering reactivity. Monitor pH using in situ Raman spectroscopy .
Q. How can hydrogen bonding patterns in this compound crystals inform the design of supramolecular assemblies?
Answer: Graph set analysis (e.g., Etter’s formalism) reveals directional hydrogen bonds critical for crystal engineering :
- Primary motifs : Intramolecular C13–H13⋯O4 bonds (2.52 Å) stabilize molecular conformation .
- Secondary interactions : Intermolecular C21–H21⋯O4 bonds (2.78 Å) form inversion dimers, enabling layered architectures .
Applications in materials science include designing: - Coordination polymers : Metal ions (e.g., Cu) can bridge sulfonate groups.
- Porous frameworks : Bromine atoms serve as halogen-bond donors for guest molecule inclusion .
Q. What biochemical applications have been explored for 4-bromobenzenesulfonate derivatives, and how do structural modifications impact activity?
Answer: Derivatives of this compound show promise as enzyme inhibitors:
- Tyrosyl-DNA phosphodiesterase (Tdp1) inhibition : Steroid-4-bromobenzenesulfonate hybrids (e.g., NSC 88915) exhibit IC values <1 μM by targeting catalytic residues .
- PARP1-TDP1 coupling : Bromine’s electron-withdrawing effect enhances sulfonate binding to DNA repair complexes .
Structural modifications to optimize activity: - Substituent position : Para-bromo groups enhance steric complementarity vs. meta-bromo .
- Linker flexibility : Rigid aromatic spacers improve target selectivity .
Q. What analytical techniques are critical for detecting degradation products or impurities in this compound?
Answer:
- HPLC-MS : Reversed-phase C18 columns (methanol/water gradient) separate hydrolysis products (e.g., 4-bromobenzenesulfonic acid) .
- TGA-DSC : Thermal stability assays (heating rate: 10°C/min) identify decomposition above 200°C .
- XPS : Surface analysis detects bromine oxidation states (Br 3d at 70.2 eV confirms C–Br bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
